molecular formula C11H17Cl2N3O B1442963 N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride CAS No. 1306605-96-8

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride

Cat. No. B1442963
CAS RN: 1306605-96-8
M. Wt: 278.18 g/mol
InChI Key: RVKXUBHRCQVWPP-UHFFFAOYSA-N
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Description

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride (NACBD), also known as NAC-6-methylpyridine-2-carboxamide dihydrochloride, is a novel cyclobutyl amine derivative of pyridine-2-carboxamide. It was first synthesized in 2017 by researchers from the University of Toronto, Canada and is currently being studied for its potential applications in the fields of medicinal chemistry, drug discovery, and biochemistry. NACBD has been shown to possess a wide range of biochemical and physiological effects, and its unique structure and properties make it a promising candidate for further study.

Scientific Research Applications

Synthesis Methodologies

Research in the area of synthesis focuses on developing efficient methods to create compounds with potential biological importance. For instance, studies on the catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics have led to the synthesis of N-substituted nicotinamides and related compounds, showcasing innovative approaches to constructing complex heterocyclic structures that could have implications for compounds like N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride (Takács et al., 2007).

Medicinal Chemistry and Biological Applications

In medicinal chemistry, the structural modification of heterocyclic compounds to improve their pharmacological profiles is a common theme. For example, the systematic structure modification of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) highlights efforts to enhance the drug-like properties of molecules targeting specific receptors or enzymes (Linton et al., 2011).

Antimicrobial and Antioxidant Activities

Compounds structurally related to this compound have been evaluated for their antimicrobial and antioxidant activities. Research into thiophene carboxamide derivatives, for instance, explores their potential as antibiotics against both Gram-positive and Gram-negative bacteria, indicating a possible area of application for related compounds in combating microbial infections (Ahmed, 2007).

Biochemical Analysis

Biochemical Properties

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to efflux pumps such as AcrA and AcrB in E. coli, which are involved in antimicrobial resistance . The nature of these interactions includes binding to the periplasmic adapter protein AcrA and the efflux pump AcrB, which can enhance the efficacy of antibiotics by preventing the efflux of these drugs from bacterial cells .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the balance between excitation and inhibition in neurons by acting as a neuromediator . This compound can modulate neurotransmission, thereby affecting cellular energy metabolism and gene expression related to neuronal functions .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified to form colloidal aggregates that bind to efflux pumps, thereby inhibiting their function . This inhibition can lead to an increase in the intracellular concentration of antibiotics, enhancing their antimicrobial activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown consistent effects on cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to enhance cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been noted, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid and lipid metabolism . This compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . The shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, is one of the pathways influenced by this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It has been shown to bind to efflux pumps, which play a role in its distribution within bacterial cells . This binding can affect the localization and accumulation of the compound, influencing its overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations . This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .

properties

IUPAC Name

N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-7-3-2-4-10(13-7)11(15)14-9-5-8(12)6-9;;/h2-4,8-9H,5-6,12H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKXUBHRCQVWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC2CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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